molecular formula C12H12N2O B1470411 1-(2,3-dimethylphenyl)-1H-pyrazole-4-carbaldehyde CAS No. 1214622-48-6

1-(2,3-dimethylphenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B1470411
CAS No.: 1214622-48-6
M. Wt: 200.24 g/mol
InChI Key: KYHWLAJFWISYCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(2,3-dimethylphenyl)-1H-pyrazole-4-carbaldehyde” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms . The compound also contains an aldehyde group (-CHO), and a phenyl group that is substituted with two methyl groups .


Synthesis Analysis

While the specific synthesis for this compound isn’t available, compounds with similar structures are often synthesized through condensation reactions or substitution reactions . For instance, the pyrazole ring can be synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazine .


Molecular Structure Analysis

The molecular structure of this compound would consist of a pyrazole ring attached to a phenyl ring through a single bond. The phenyl ring would have two methyl groups attached to it. Additionally, there would be an aldehyde group attached to the pyrazole ring .


Chemical Reactions Analysis

The chemical reactions of this compound would likely involve the aldehyde group, which is often reactive. It could undergo nucleophilic addition reactions, oxidation, and reduction reactions. The pyrazole ring could potentially participate in electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of atoms and the functional groups present. For instance, the presence of the aldehyde group could make this compound polar, and therefore, soluble in polar solvents .

Scientific Research Applications

Novel Compound Synthesis

  • Synthesis of Pyrazole Derivatives : A study by Hote and Lokhande (2014) reported the synthesis of novel 4-indazolyl-1,3,4-trisubstituted pyrazole derivatives, highlighting the versatility of 1H-pyrazole-4-carbaldehyde in creating new chemical structures.

Biological Activities

  • Anti-inflammatory, Antioxidant, and Antimicrobial Agents : Bandgar et al. (2009) synthesized a series of pyrazole chalcones exhibiting significant anti-inflammatory, antioxidant, and antimicrobial activities, derived from 1H-pyrazole-4-carbaldehyde, showcasing its potential in drug development (Bandgar et al., 2009).

Material Science Applications

  • Dyeing Properties : The study by Bagdatli and Ocal (2012) focused on synthesizing heterocycles with dyeing properties using 5-pyrazolones, indicating the potential of 1H-pyrazole-4-carbaldehyde derivatives in the textile industry.

Anticonvulsant and Analgesic Studies

  • Anticonvulsant and Analgesic Properties : Research by Viveka et al. (2015) explored new compounds from 1H-pyrazole-4-carbaldehyde for anticonvulsant and analgesic activities, highlighting its applicability in therapeutic drugs (Viveka et al., 2015).

Chemical Characterization

  • Spectroscopic and Crystallographic Studies : Various studies have focused on the chemical characterization of 1H-pyrazole-4-carbaldehyde derivatives, establishing their structural properties through techniques like X-ray crystallography and NMR spectroscopy (Loh et al., 2013).

Drug Discovery and Design

  • Potential in Drug Discovery : The compounds derived from 1H-pyrazole-4-carbaldehyde show promising activities in various biological assays, making them potential candidates for further drug discovery research (Sudha et al., 2021).

Pharmaceutical Applications

  • Pharmaceutical Compounds Synthesis : Studies like that by Ramadan and El‐Helw (2019) have demonstrated efficient synthesis methods for pharmaceutical compounds incorporating 1H-pyrazole-4-carbaldehyde.

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. For instance, if this compound were to be used as a drug, it would likely interact with biological targets through the pyrazole ring or the aldehyde group .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, it should be handled with appropriate safety measures to prevent exposure and potential harm .

Properties

IUPAC Name

1-(2,3-dimethylphenyl)pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-9-4-3-5-12(10(9)2)14-7-11(8-15)6-13-14/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYHWLAJFWISYCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C=C(C=N2)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,3-dimethylphenyl)-1H-pyrazole-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-(2,3-dimethylphenyl)-1H-pyrazole-4-carbaldehyde
Reactant of Route 3
Reactant of Route 3
1-(2,3-dimethylphenyl)-1H-pyrazole-4-carbaldehyde
Reactant of Route 4
Reactant of Route 4
1-(2,3-dimethylphenyl)-1H-pyrazole-4-carbaldehyde
Reactant of Route 5
Reactant of Route 5
1-(2,3-dimethylphenyl)-1H-pyrazole-4-carbaldehyde
Reactant of Route 6
Reactant of Route 6
1-(2,3-dimethylphenyl)-1H-pyrazole-4-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.